CGP 57380 is a potent and selective inhibitor of mitogen-activated protein kinase-interacting kinase 1 (MNK1). [, , , , , , , , , , , , , ] MNKs, including MNK1 and MNK2, are downstream kinases in the MAPK signaling pathway, primarily known for phosphorylating the eukaryotic translation initiation factor 4E (eIF4E). [, , , , ] This phosphorylation event is implicated in the regulation of protein synthesis, particularly for a subset of mRNAs involved in cell growth, proliferation, and survival. [, , , ] Due to the crucial role of MNK1 in these cellular processes, CGP 57380 has emerged as a valuable tool for studying MNK1's function in various biological contexts and for exploring its therapeutic potential in diseases like cancer. [, , , , , , , , , , , , , ]
Clinical trials: Based on the promising preclinical data, further research is warranted to investigate the safety and efficacy of CGP 57380 in clinical trials for various cancer types. [, ]
Structure-activity relationship (SAR) studies: Conducting further SAR studies on CGP 57380 analogs can lead to the development of more potent and selective MNK1 inhibitors with improved pharmacological properties. []
CGP 57380 was developed as part of a series of compounds aimed at inhibiting specific kinases involved in cellular signaling. It is classified as a kinase inhibitor with a particular focus on MNK1, which plays a crucial role in the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a key regulator of mRNA translation. The compound is identified by its CAS number 522629-08-9 and has been referenced in various studies highlighting its potential therapeutic applications, especially in cancer research and inflammatory diseases .
The synthesis of CGP 57380 involves several steps that typically include the construction of the core structure followed by modifications to enhance selectivity and potency. While specific proprietary methods may not be publicly available, general approaches to synthesizing kinase inhibitors include:
The synthesis parameters such as temperature, reaction time, and solvent choice can significantly affect the yield and purity of CGP 57380.
CGP 57380 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is CHNO, with a molecular weight of approximately 313.37 g/mol.
Crystallographic studies or computational modeling can provide insights into how CGP 57380 fits within the active site of MNK1, influencing its inhibitory action.
CGP 57380 primarily participates in biochemical reactions where it inhibits MNK1 activity. This inhibition leads to decreased phosphorylation of eIF4E, affecting downstream processes such as protein synthesis.
Quantitative analyses often measure the IC value for CGP 57380 against MNK1, which is reported to be around 2.2 μM .
The mechanism of action for CGP 57380 centers on its role as an MNK1 inhibitor:
Studies have demonstrated that treatment with CGP 57380 leads to significant decreases in pro-inflammatory cytokines in macrophages, highlighting its potential therapeutic implications .
CGP 57380 exhibits several notable physical and chemical properties:
These properties are essential for determining optimal conditions for laboratory use and potential therapeutic applications.
CGP 57380 has several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3